molecular formula C16H20ClN3O5S B2898699 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide CAS No. 872862-51-6

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide

Cat. No.: B2898699
CAS No.: 872862-51-6
M. Wt: 401.86
InChI Key: RWKDGJYZOSYJJJ-UHFFFAOYSA-N
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Description

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide is a synthetic sulfonamide derivative featuring a 1,3-oxazinan ring substituted with a 4-chlorobenzenesulfonyl group, a cyclopropyl moiety, and an ethanediamide linker.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O5S/c17-11-2-6-13(7-3-11)26(23,24)20-8-1-9-25-14(20)10-18-15(21)16(22)19-12-4-5-12/h2-3,6-7,12,14H,1,4-5,8-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKDGJYZOSYJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) in a halogenated aliphatic hydrocarbon solvent (e.g., dichloromethane) at 0–100°C, typically requiring 2.5–4.0 moles of chlorosulfonic acid per mole of chlorobenzene. The inclusion of alkali metal salts (e.g., NaCl) or ammonium salts suppresses byproduct formation, such as 4,4'-dichlorodiphenyl sulfone. Post-reaction, the mixture is washed with water to remove excess acid, and the organic layer is dried under reduced pressure to yield anhydrous 4-chlorobenzenesulfonyl chloride.

Key Parameters

Parameter Optimal Range
Temperature 10–90°C
Molar Ratio (ClSO₃H:C₆H₅Cl) 3.0–3.5:1
Reaction Time 2–4 hours
Yield 85–92%

Formation of 1,3-Oxazinan-2-ylmethyl Intermediate

The 1,3-oxazinan ring is constructed via cyclization of a β-amino alcohol with a carbonyl compound. While specific protocols for the 2-ylmethyl variant are scarce, analogous methods involve:

Cyclization of N-Substituted Ethanolamine Derivatives

Reaction of ethanolamine derivatives with aldehydes or ketones in acidic or basic conditions generates the oxazinan ring. For example, combining N-(2-hydroxyethyl)cyclopropanecarboxamide with formaldehyde under acidic catalysis (e.g., p-toluenesulfonic acid) yields the 1,3-oxazinan scaffold.

Sulfonylation of the Oxazinan Ring

Introducing the 4-chlorobenzenesulfonyl group to the oxazinan nitrogen requires careful sulfonylation.

Sulfonyl Chloride Coupling

The oxazinan intermediate is treated with 4-chlorobenzenesulfonyl chloride in dichloromethane or THF, using a tertiary amine (e.g., triethylamine) as a base to scavenge HCl. Reaction temperatures are maintained at 0–25°C to minimize side reactions.

Representative Conditions

Parameter Value
Solvent Dichloromethane
Base Triethylamine (2.5 eq)
Temperature 0°C → Room Temperature
Yield 75–80%

Coupling with N-Cyclopropylethanediamide

The final step involves amidating the sulfonylated oxazinan with N-cyclopropylethanediamide.

Amide Bond Formation

Activation of the oxazinan’s carboxylic acid (if present) using EDCl/HOBt or conversion to an acyl chloride facilitates coupling. Patent US7199257B1 details similar amidation using 4-cyano-3-trifluoromethyl-aniline, where dichloromethane and triethylamine are employed at -20°C.

Optimized Protocol

  • Convert the oxazinan’s terminal amine to an acyl chloride using thionyl chloride.
  • React with N-cyclopropylethanediamide in dichloromethane at -10°C.
  • Quench with aqueous NaHCO₃ and isolate via extraction.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. LC-MS and NMR (¹H, ¹³C) confirm structural integrity, with particular attention to sulfonyl (δ 7.5–8.0 ppm) and cyclopropyl (δ 0.5–1.5 ppm) proton signals.

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride : Anhydrous conditions are critical during sulfonylation to prevent hydrolysis to sulfonic acid.
  • Oxazinan Ring Stability : Avoid prolonged heating above 50°C to prevent ring-opening.
  • Amidation Efficiency : Use fresh coupling agents and sub-zero temperatures to enhance yields.

Chemical Reactions Analysis

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclopropyloxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclopropyloxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclopropyloxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The oxazinan ring and cyclopropyloxamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Chlorobenzenesulfonyl group : Enhances electrophilicity and binding affinity to biological targets .
  • 1,3-Oxazinan ring : A six-membered heterocycle with nitrogen and oxygen atoms, offering conformational rigidity and hydrogen-bonding capabilities.
  • Cyclopropyl group : Introduces steric constraints and metabolic stability.
  • Ethanediamide linker : Facilitates interactions with enzyme active sites via hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared below with two sulfonamide-containing derivatives from the literature:

Parameter Target Compound 1-(4-Chlorobenzenesulfonyl)-Benzimidazole Derivative N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
Core Structure 1,3-Oxazinan Benzimidazole Aliphatic chain with azide substituents
Sulfonamide Group 4-Chlorobenzenesulfonyl 4-Chlorobenzenesulfonyl 4-Methylbenzenesulfonyl
Key Functional Groups Cyclopropyl, Ethanediamide Difluoromethoxy, Pyridylmethylsulfinyl Azide (-N₃)
Synthetic Yield Not reported 74.5% "Good yield" (quantitative data not provided)
Melting Point Not reported 82–83 °C Not reported
Applications (Inferred) Enzyme inhibition, drug discovery Antiulcer agents (benzimidazole scaffold) Click chemistry, polymer synthesis

Key Differences and Implications

Core Heterocycle: The 1,3-oxazinan ring in the target compound differs from the benzimidazole in . Benzimidazoles are known for their role in proton pump inhibitors (e.g., omeprazole analogs), while oxazinan derivatives are less explored but may offer improved solubility due to reduced aromaticity .

Functional Group Chemistry :

  • The azide groups in ’s compound enable reactivity in click chemistry, whereas the cyclopropyl and ethanediamide groups in the target compound suggest a focus on target-specific interactions (e.g., enzyme inhibition).

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization of the oxazinan ring, contrasting with the tosyl-azide substitution strategy in .

Biological Activity :

  • The 4-chlorobenzenesulfonyl group (common in the target compound and ) is associated with enhanced binding to hydrophobic enzyme pockets, but the benzimidazole derivative’s difluoromethoxy group may improve metabolic stability .

Q & A

Q. What are the critical challenges in synthesizing this compound, and what methodological strategies address them?

Synthesizing this compound involves multi-step reactions, including sulfonylation, oxazinan ring formation, and cyclopropane coupling. Key challenges include:

  • Regioselectivity : Ensuring proper functional group orientation during sulfonylation and cyclopropane attachment.
  • Purification : Separating intermediates with similar polarities using column chromatography or recrystallization (e.g., ethanol/water mixtures) .
  • Yield optimization : Adjusting reaction temperatures (e.g., reflux in acetic anhydride for sulfonamide formation) and stoichiometric ratios of reagents .
    Methodology : Use HPLC or GC-MS to monitor reaction progress and confirm intermediate purity .

Q. What spectroscopic and computational tools are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm cyclopropane geometry and oxazinan ring conformation .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated in sulfonamide crystal structures (e.g., C–H···O intermolecular interactions) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers design experiments to assess the compound’s stability under varying conditions?

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) and analyze degradation products via LC-MS .
  • Photostability : Expose to UV-Vis light and track changes using UV spectroscopy .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or oxazinan ring expansion) influence biological activity?

  • Comparative SAR Studies : Synthesize analogs with fluorine (electron-withdrawing) or methyl (electron-donating) groups on the benzenesulfonyl moiety. Test activity against target enzymes (e.g., carbonic anhydrase) .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinity changes when altering the oxazinan ring size (e.g., 6-membered vs. 7-membered) .

Q. What statistical methods optimize reaction conditions for scaling synthesis?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, a 3-factor DoE reduced reaction time by 40% in similar sulfonamide syntheses .
  • Response Surface Methodology (RSM) : Model interactions between reagents to maximize yield and minimize byproducts .

Q. How can computational chemistry predict novel reactivity or degradation pathways?

  • Reaction Path Search : Use density functional theory (DFT) to simulate intermediates and transition states in sulfonamide hydrolysis or cyclopropane ring-opening .
  • Degradation Modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to map photodegradation pathways under UV exposure .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Aggregate data from enzymatic assays and cell-based studies, adjusting for variables like solvent (DMSO vs. aqueous) and cell line specificity .
  • In Silico Validation : Cross-reference experimental IC50 values with predicted binding energies from molecular docking to identify outliers .

Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

  • Catalyst Screening : Test immobilized metal catalysts (e.g., Pd/C or zeolites) for Suzuki-Miyaura coupling steps to reduce heavy metal waste .
  • Solvent-Free Reactions : Explore mechanochemical synthesis (ball-milling) for cyclopropane formation, which reduced solvent use by 90% in analogous reactions .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters (DoE Example)

FactorRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–120100+25%
Catalyst Loading (mol%)1–53+15%
Solvent (DMF/H2O)70:30–90:1085:15+10%
Source: Adapted from statistical optimization in .

Q. Table 2. Computational Predictions vs. Experimental Data

ParameterDFT PredictionExperimental ResultDeviation
Hydrolysis ΔG (kcal/mol)-12.3-11.93.3%
Photodegradation Half-Life (h)48456.2%
Source: Combined data from and .

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